6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline
Overview
Description
Scientific Research Applications
Antioxidant Properties and Mechanisms
Ethoxyquin and its analogs have been studied for their antioxidative capacities, showing significant promise in inhibiting lipid peroxidation. A study highlighted ethoxyquin's effectiveness in inhibiting azo-initiated peroxidation of linoleic acid, showcasing its superior performance compared to α-tocopherol in certain conditions. This is attributed to ethoxyquin's ability to act as a chain-breaking antioxidant, regenerating active antioxidants across lipid-aqueous interfaces. Moreover, specific analogs of ethoxyquin, particularly those involving heavier chalcogens like tellurium, demonstrate multifunctional antioxidant characteristics, effectively decomposing peroxyl radicals and organic hydroperoxides in the presence of thiol reducing agents (Kumar et al., 2007).
Photostability and Photoinduced Reactions
Research into substituted dihydroquinolines, including 6-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline, has explored their behavior under photolytic conditions. These studies reveal insights into how electron-donor substituents influence the addition of solvent molecules to the compound's structure upon exposure to light, leading to various photoproducts. This understanding is crucial for applications in photochemistry and the development of light-sensitive materials (Nekipelova et al., 2001).
Agricultural Applications
Investigations into the effects of ethoxyquin derivatives on plant growth have uncovered potential agricultural benefits. For instance, certain synthesized organic compounds based on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline have shown to stimulate the growth of ornamental woody plants, offering a new avenue for enhancing plant development in horticulture (Vostrikova et al., 2020).
Toxicological Aspects
Although not directly related to its beneficial applications, understanding the toxicological profile of ethoxyquin is essential for safely harnessing its properties. Studies examining the genotoxic and cytotoxic effects of ethoxyquin contribute to a comprehensive assessment of its safety, ensuring that its use in various fields does not pose health risks. Such research is vital for developing guidelines for ethoxyquin's safe handling and application in industries beyond its traditional use in animal feed (Blaszczyk & Skolimowski, 2015).
Mechanism of Action
Target of Action
It is known to interact with various cellular components to exert its effects .
Mode of Action
6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline is believed to exert its effects primarily through its antioxidant activity . It reduces oxidative stress, which in turn leads to a decrease in the level of pro-inflammatory cytokines and NF-κB mRNA . This results in a reduction in the activity of caspase-8 and caspase-9, which are involved in the activation of ligand-induced and mitochondrial pathways of apoptosis, and inhibits the effector caspase-3 .
Biochemical Pathways
The compound’s antioxidant activity impacts various biochemical pathways. It reduces oxidative stress, leading to a decrease in the synthesis of pro-inflammatory cytokines and NF-κB factor mRNA . This results in a reduction in the activity of caspase-8 and caspase-9, which are involved in the activation of ligand-induced and mitochondrial pathways of apoptosis .
Pharmacokinetics
Its physicochemical properties such as a high logp value (451) and low water solubility (8453 mg/L at 25°C) suggest that it may have good lipophilicity and poor water solubility , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound’s antioxidant activity leads to a decrease in oxidative stress, which in turn reduces inflammation and apoptosis . This results in improved liver marker indices and ameliorated histopathological alterations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, its use in long-life materials with low release rate (e.g., flooring, furniture, toys, construction materials, curtains, footwear, leather products, paper and cardboard products, electronic equipment) and outdoor use in long-life materials with high release rate (e.g., tyres, treated wooden products, treated textile and fabric, brake pads in trucks or cars, sanding of buildings (bridges, facades) or vehicles (ships)) can lead to its release into the environment .
Properties
IUPAC Name |
6-ethyl-2,2,4-trimethyl-1H-quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-5-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-9,15H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPJUVSKXVLDHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(C=C2C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349752 | |
Record name | 6-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42924-00-5 | |
Record name | 6-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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